molecular formula C20H16FN3OS B2500559 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide CAS No. 897465-00-8

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide

Cat. No. B2500559
CAS RN: 897465-00-8
M. Wt: 365.43
InChI Key: IOJAYUTXJKAMEG-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide” is a derivative of imidazo[2,1-b][1,3]thiadiazole . It has been synthesized and evaluated for its biological activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiadiazole derivatives involves the condensation reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with meta-nitrophenacyl bromide in refluxing ethanol . The synthesized compounds were characterized by 1H and 13C nuclear magnetic resonance (1H NMR and 13C NMR), fourier-transform infrared spectroscopy (FT-IR), elemental analysis, mass spectrometry, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring, a fluorophenyl group, and a phenylacetamide group . The dihedral angle between the mean planes of the fluorobenzyl and imidazothiadiazole rings is 79.54 (3)° .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, particularly its antifungal and anticancer properties . More research is also needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic applications .

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJAYUTXJKAMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide

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